2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
Description
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide (CAS: 303103-56-2) is a triazole-based derivative with a molecular formula of C25H22BrN5OS and a molecular weight of 520.4 g/mol . It features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5, a phenyl group at position 4, and a sulfanyl-acetohydrazide moiety linked to a 4-ethylphenyl methylidene group. This structure combines electron-withdrawing (bromine) and hydrophobic (ethyl, phenyl) substituents, making it a candidate for diverse biological applications, including antimicrobial, antioxidant, or enzyme-inhibitory activities .
Properties
CAS No. |
303103-56-2 |
|---|---|
Molecular Formula |
C25H22BrN5OS |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5OS/c1-2-18-8-10-19(11-9-18)16-27-28-23(32)17-33-25-30-29-24(20-12-14-21(26)15-13-20)31(25)22-6-4-3-5-7-22/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+ |
InChI Key |
ILAOWGNVGIHEMG-JVWAILMASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium. This is followed by the condensation of the resulting intermediate with an aldehyde or ketone to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules. Its unique structure allows for diverse chemical modifications.
Medicine: Due to its potential biological activities, the compound is being explored for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, triazole derivatives are known to inhibit enzymes involved in cell wall synthesis in fungi, leading to their antifungal activity. Similarly, the compound may interact with DNA or proteins in cancer cells, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of 1,2,4-triazole derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Differences :
- Bromine introduction requires careful handling due to its reactivity compared to fluorine or methoxy groups .
- Bulkier substituents (e.g., tert-butyl) may necessitate prolonged reaction times or higher temperatures .
Pharmacological and Physicochemical Properties
- Bromine vs.
- 4-Ethylphenyl vs. 4-Methoxyphenyl : Ethyl groups increase hydrophobicity, whereas methoxy improves water solubility via hydrogen bonding .
Computational and Spectral Insights
- DFT Studies: Analogous compounds (e.g., nitrobenzylidene derivatives) show that electron-withdrawing groups (Br, NO₂) stabilize the hydrazide moiety via resonance, while electron-donating groups (OCH₃) increase nucleophilicity .
- IR/NMR Data :
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are known for their potential as pharmaceutical agents, exhibiting properties such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates the presence of a triazole ring, a sulfanyl group, and an acetohydrazide moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activities attributed to 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide include:
- Antimicrobial Activity : The compound shows potential against various bacterial strains.
- Antifungal Activity : It has been tested against fungi and demonstrates inhibitory effects.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
Antimicrobial and Antifungal Properties
Triazole derivatives are well-documented for their antimicrobial properties. In studies evaluating similar compounds, the following results were observed:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} | 8–16 | Moderate against Staphylococcus aureus |
| 2-{[5-(4-bromophenyl)-4-phenyl]} | 10–20 | Effective against Candida albicans |
These results indicate that the compound may exhibit similar or enhanced activity compared to established antifungal agents like fluconazole.
Anticancer Activity
The anticancer potential of triazole derivatives is noteworthy. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HCT116 (Colon) | 6.2 | Triazole derivative |
| T47D (Breast) | 27.3 | Triazole derivative |
These findings suggest that the compound may possess significant anticancer properties worthy of further investigation.
The mechanism by which triazoles exert their biological effects often involves:
- Inhibition of Enzymes : Many triazoles act as enzyme inhibitors (e.g., DNA gyrase).
- Disruption of Cell Membranes : They can alter membrane permeability in bacteria and fungi.
- Induction of Apoptosis : In cancer cells, they may trigger apoptotic pathways leading to cell death.
Case Studies and Experimental Findings
A study involving a series of triazole derivatives highlighted the importance of structural modifications in enhancing biological activity. For example:
- Structural Variations : Modifications at the phenyl groups significantly affected antimicrobial potency.
A specific case study demonstrated that a compound with a similar scaffold exhibited higher activity against multi-drug resistant strains compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
